1-[2-(1-Adamantyl)ethoxy]-3-amino-2-propanol
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Overview
Description
1-[2-(1-Adamantyl)ethoxy]-3-amino-2-propanol is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-Adamantyl)ethoxy]-3-amino-2-propanol typically involves the reaction of 1-adamantylamine with 3-chloro-2-propanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-Adamantyl)ethoxy]-3-amino-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Various alkyl halides, bases like sodium hydroxide, solvents like ethanol.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
1-[2-(1-Adamantyl)ethoxy]-3-amino-2-propanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[2-(1-Adamantyl)ethoxy]-3-amino-2-propanol involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s stability and facilitates its binding to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(1-Adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol
- 2-[2-(1-Adamantyl)ethyl]-3-hydroxybutyric acid
- 2-(3-Homoadamantyl)-3-hydroxybutyric acid
Uniqueness
1-[2-(1-Adamantyl)ethoxy]-3-amino-2-propanol is unique due to its specific combination of the adamantane moiety with an ethoxy and amino group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H27NO2 |
---|---|
Molecular Weight |
253.38 g/mol |
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-aminopropan-2-ol |
InChI |
InChI=1S/C15H27NO2/c16-9-14(17)10-18-2-1-15-6-11-3-12(7-15)5-13(4-11)8-15/h11-14,17H,1-10,16H2 |
InChI Key |
BTXJWBXVRNLYAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCOCC(CN)O |
Origin of Product |
United States |
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